molecular formula C9H10N4O B15274522 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol

4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol

Cat. No.: B15274522
M. Wt: 190.20 g/mol
InChI Key: HWHWVVGTZQNKNM-UHFFFAOYSA-N
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Description

4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including this compound, often employs similar click chemistry techniques. The scalability of these reactions makes them suitable for large-scale production. Additionally, the use of water-soluble ligands and biocompatible catalysts enhances the efficiency and reduces the environmental impact of the industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. This compound can inhibit enzymes, disrupt protein-protein interactions, and modulate signaling pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
  • 3-(4-(4-Phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole

Uniqueness

4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-[(4-aminotriazol-1-yl)methyl]phenol

InChI

InChI=1S/C9H10N4O/c10-9-6-13(12-11-9)5-7-1-3-8(14)4-2-7/h1-4,6,14H,5,10H2

InChI Key

HWHWVVGTZQNKNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)N)O

Origin of Product

United States

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